

Toxicological Profile of Ethyltrimethylammonium Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyltrimethylammonium

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Executive Summary

Ethyltrimethylammonium compounds, a subgroup of quaternary ammonium compounds (QACs), are characterized by a positively charged nitrogen atom bonded to one ethyl group and three methyl groups. While specific toxicological data for **ethyltrimethylammonium** chloride and iodide are limited in publicly available literature, this guide provides a comprehensive toxicological profile based on data from structurally related QACs. This document summarizes key toxicological endpoints, details relevant experimental protocols, and visualizes implicated signaling pathways to support researchers, scientists, and drug development professionals in assessing the potential risks associated with this class of compounds. The primary mechanisms of toxicity for QACs involve disruption of cell membrane integrity, mitochondrial dysfunction leading to apoptosis, and interaction with nicotinic acetylcholine receptors, suggesting potential neurotoxic effects.

Introduction to Ethyltrimethylammonium Compounds

Ethyltrimethylammonium is a quaternary ammonium cation with the chemical formula $C_5H_{14}N^+$. It consists of a central nitrogen atom covalently bonded to one ethyl group and three methyl groups, resulting in a permanent positive charge. This structure makes it a member of the broader class of QACs, which are widely used as disinfectants, surfactants, and in various

industrial applications. The toxicological properties of **ethyltrimethylammonium** compounds are therefore often considered in the context of QACs as a whole.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure. Key parameters include the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the tested population. While specific LD50 values for **ethyltrimethylammonium** chloride and iodide are not readily available, data for structurally similar QACs provide an indication of their potential acute toxicity.

Table 1: Acute Toxicity Data for Structurally Related Quaternary Ammonium Compounds

Compound	Test Species	Route of Administration	LD50	Reference
(2-Chloroethyl)trimethylammonium chloride (CCC)	Rat	Oral	330 - 750 mg/kg	[1]
(2-Chloroethyl)trimethylammonium chloride (CCC)	Mouse	Oral	215 - 1,020 mg/kg	[1]
Tetramethylammonium chloride	Rat	Oral	47 mg/kg	[2]
Tetramethylammonium chloride	Rabbit	Dermal	> 200 - 500 mg/kg	[2]
Trimethylammonium chloride	Rat	Oral	3090 mg/kg	[3]
[2-(Acryloyloxy)ethyl]trimethylammonium chloride	Rat	Oral	> 1,600 - < 2,000 mg/kg	[4]
[2-(Acryloyloxy)ethyl]trimethylammonium chloride	Rabbit	Dermal	> 2,000 mg/kg	[4]
Cetrimonium chloride	Rat	Oral	400 - 600 mg/kg	[5]
Steartrimonium chloride	Rat	Oral	536 - 633 mg/kg	[5]

Note: The data presented are for structurally related compounds and should be used as an estimation of the potential toxicity of **ethyltrimethylammonium** compounds.

Subchronic and Chronic Toxicity

Repeated or long-term exposure to QACs can lead to a range of adverse health effects. Studies on C20-22-alkyltrimethyl, chlorides in rats have shown that repeated oral administration can lead to effects on body weight, hematology, clinical chemistry, and organ weights at doses of 50 and 150 mg/kg/day. In these studies, a No-Observed-Adverse-Effect Level (NOAEL) of 10 mg/kg bw/day was established[6][7].

Dermal and Ocular Irritation

QACs are known to be skin and eye irritants. Safety data sheets for related compounds like triethylmethylammonium chloride and [2-(Methacryloyloxy)ethyl]trimethylammonium chloride consistently list them as causing skin and serious eye irritation[8][9]. Testing on rabbits with docosyltrimethylammonium methyl sulphate resulted in moderate to severe erythema and slight oedema[10].

Genotoxicity and Carcinogenicity

The genotoxic potential of QACs has been evaluated in various assays. For C20-22-alkyltrimethyl, chlorides, negative results were obtained in the Ames test, a mammalian gene mutation test, and a micronucleus test, suggesting no significant genotoxicity for this particular compound[11]. However, the genotoxicity of each QAC needs to be evaluated on a case-by-case basis. There is currently insufficient data to classify **ethyltrimethylammonium** compounds as carcinogenic.

Developmental and Reproductive Toxicity

Concerns have been raised about the potential developmental and reproductive toxicity of QACs. Some studies have linked exposure to certain QACs with adverse reproductive outcomes in animal models[12]. However, specific data for **ethyltrimethylammonium** compounds are lacking.

Neurotoxicity

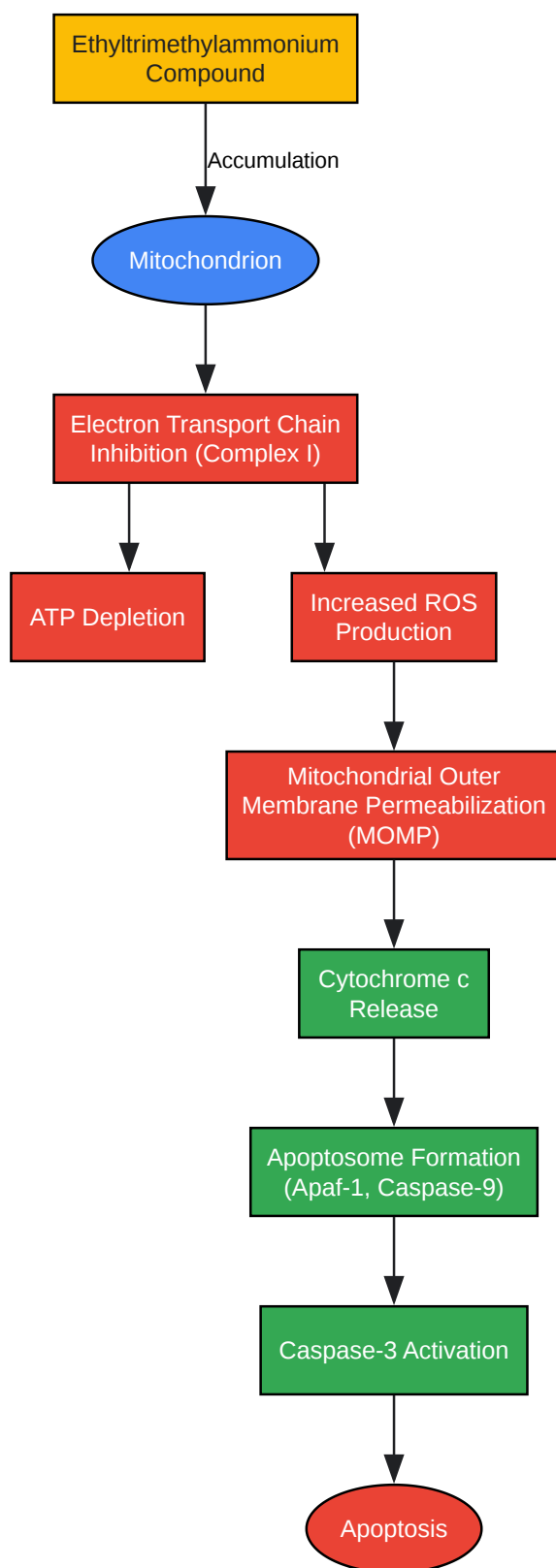
The structural similarity of the trimethylammonium group to acetylcholine suggests a potential for interaction with the nervous system. QACs have been shown to interact with nicotinic acetylcholine receptors (nAChRs)[13]. **Ethyltrimethylammonium** has been studied for its

blocking action on mouse muscle-type nicotinic receptors[14]. This interaction could lead to neurotoxic effects.

Mechanisms of Toxicity and Signaling Pathways

Mitochondrial Dysfunction and Apoptosis

A primary mechanism of QAC-induced cytotoxicity is the disruption of mitochondrial function. QACs can accumulate in mitochondria, leading to the inhibition of the electron transport chain, decreased ATP production, and the generation of reactive oxygen species (ROS). This mitochondrial stress can trigger the intrinsic pathway of apoptosis.

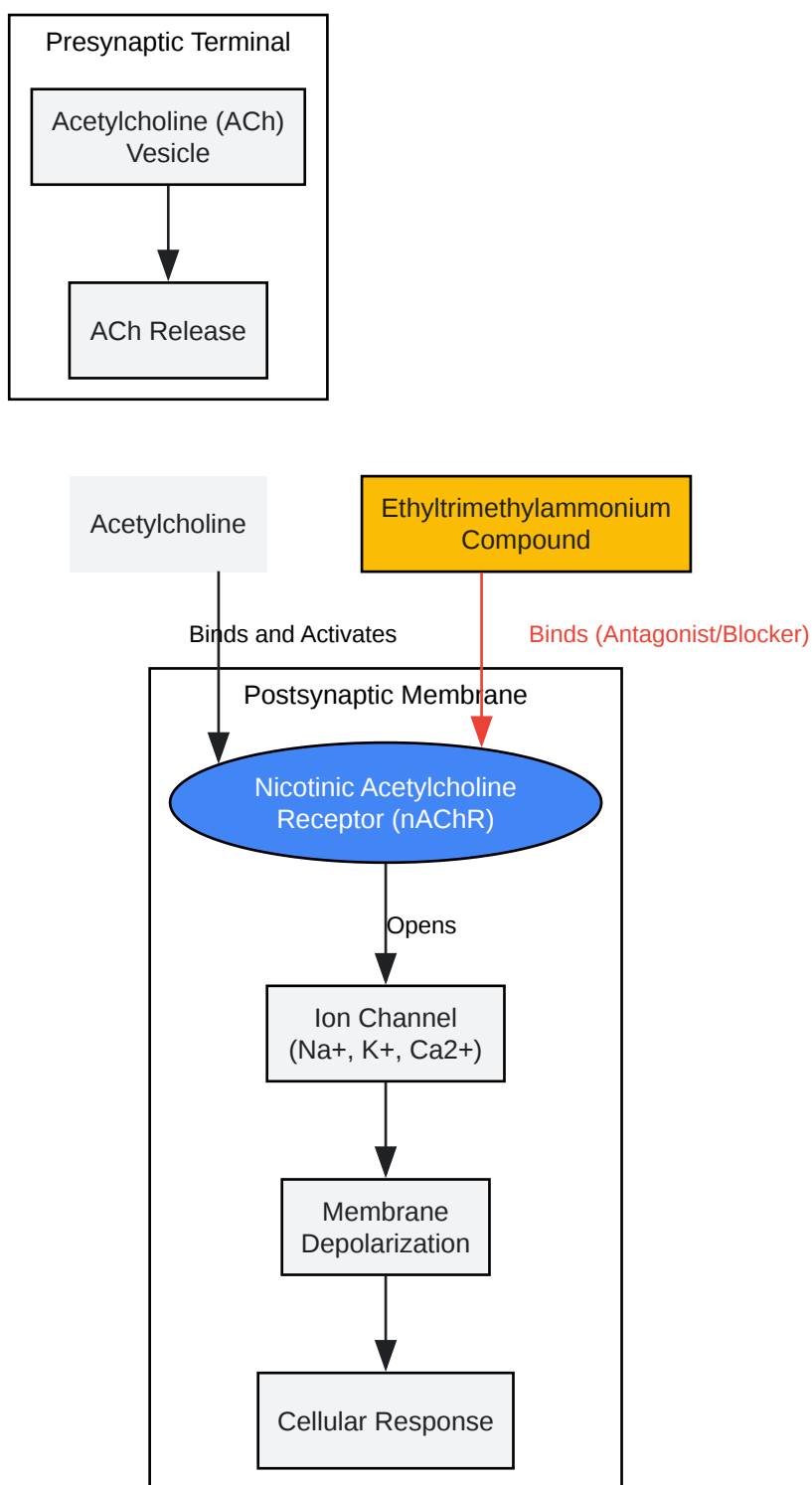


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Caption: Mitochondrial-mediated apoptosis induced by QACs.

Cholinergic Signaling Disruption

The structural similarity of the **ethyltrimethylammonium** cation to acetylcholine allows it to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. This interaction can lead to either agonistic or antagonistic effects, disrupting normal cholinergic neurotransmission.



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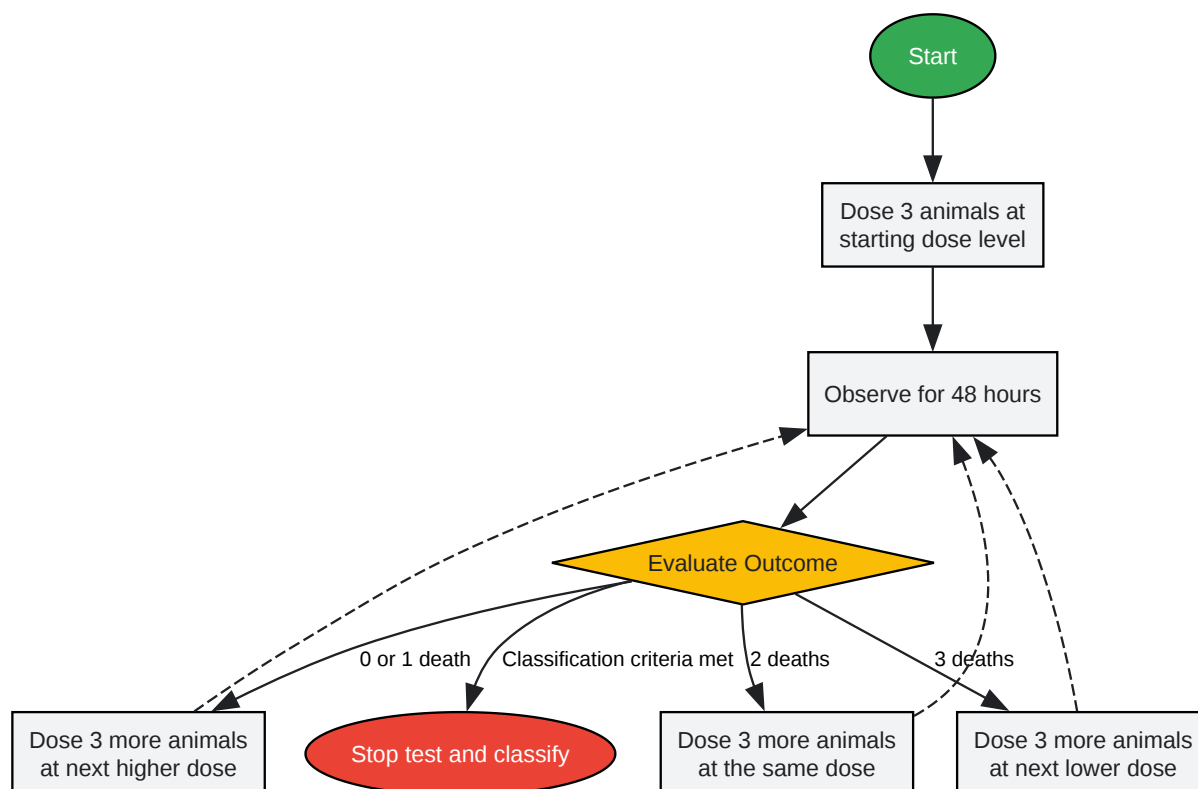
Caption: Disruption of nicotinic acetylcholine receptor signaling.

Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

- **Test Animals:** Typically, young adult female rats are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
- **Housing and Feeding:** Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
- **Dose Administration:** The test substance is administered orally by gavage. A stepwise procedure is used, starting with a dose expected to cause some toxicity. Subsequent dosing depends on the outcome of the previous step. Fixed dose levels of 5, 50, 300, and 2000 mg/kg are typically used.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.
- **Data Analysis:** The number of animals that die or show signs of toxicity at each dose level is recorded to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.



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Caption: Workflow for OECD 423 Acute Oral Toxicity Study.

Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

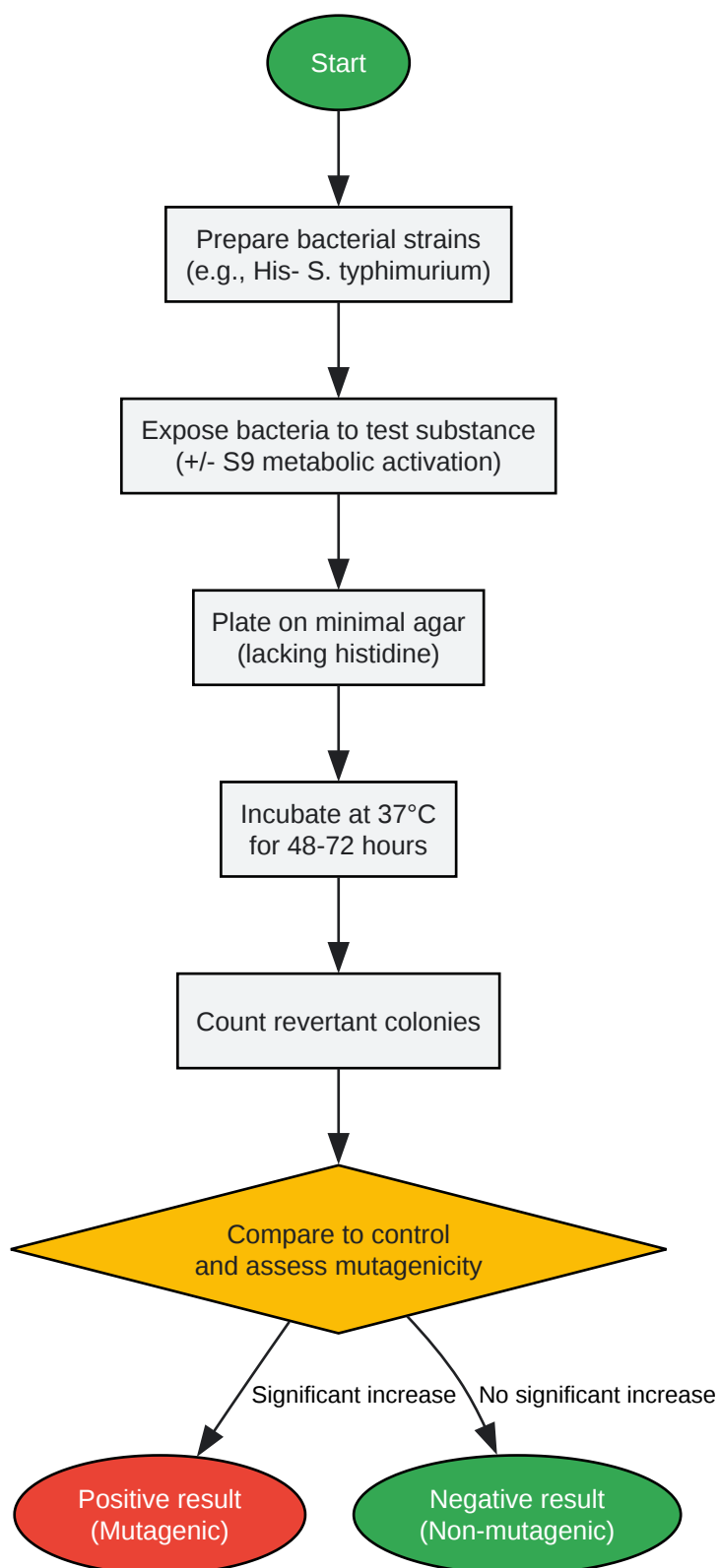
- Test Animals: Healthy young adult albino rabbits are typically used.
- Procedure:
 - The fur on the dorsal area of the trunk is clipped 24 hours before the test.
 - A 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and non-irritating tape.
 - The exposure period is typically 4 hours.

- After exposure, the patch is removed, and the skin is cleaned.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.
- Scoring: The severity of erythema and edema is scored according to a standardized scale.
- Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance.

- Test System: Several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for an amino acid (e.g., histidine) are used.
- Principle: The test detects mutations that revert the bacteria to a prototrophic state, allowing them to grow on an amino acid-deficient medium.
- Procedure:
 - The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
 - Two methods can be used: the plate incorporation method or the pre-incubation method[15].
 - The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
 - The plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on control plates. A significant, dose-related increase in the number of revertant colonies indicates that the substance is mutagenic[15][16][17].



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Caption: General workflow of the Ames Test for mutagenicity.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a common method to assess cell viability and cytotoxicity.

- **Cell Culture:** A suitable cell line (e.g., human fibroblasts, keratinocytes) is cultured in 96-well plates until a confluent monolayer is formed.
- **Treatment:** The cells are exposed to various concentrations of the **ethyltrimethylammonium** compound for a defined period (e.g., 24 hours).
- **MTT Addition:** The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- **Incubation:** The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan product.
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Measurement:** The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** Cell viability is expressed as a percentage of the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be calculated.

Conclusion

The toxicological profile of **ethyltrimethylammonium** compounds, inferred from data on structurally related QACs, indicates a potential for acute toxicity, skin and eye irritation, and neurotoxicity. The primary mechanisms of toxicity appear to be mitochondrial dysfunction leading to apoptosis and interference with cholinergic signaling. While specific quantitative data for **ethyltrimethylammonium** chloride and iodide are scarce, the information and protocols provided in this guide offer a robust framework for assessing their potential hazards. Further research is warranted to establish a definitive toxicological profile for these specific compounds to ensure their safe use in various applications.

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References

- 1. scitovation.com [scitovation.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. santos.com [santos.com]
- 6. ECHA CHEM [chem.echa.europa.eu]
- 7. Хуторянский, Виталий Викторович — Википедия [ru.wikipedia.org]
- 8. chemos.de [chemos.de]
- 9. Triethylmethylammonium chloride | C₇H₁₈CIN | CID 82326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. Ethyltrimethylammonium iodide - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 12. Reproductive & developmental toxicity of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | C₅H₁₄CIN | CID 33992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. scbt.com [scbt.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Toxicological Profile of Ethyltrimethylammonium Compounds: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b095326#toxicological-profile-of-ethyltrimethylammonium-compounds>]

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